5-(1,3-Dioxolan-2-YL)-2-(3-methoxybenzoyl)thiophene
Overview
Description
5-(1,3-Dioxolan-2-YL)-2-(3-methoxybenzoyl)thiophene: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a 1,3-dioxolane ring and a 3-methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(3-methoxybenzoyl)thiophene typically involves the following steps:
Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone under acidic conditions.
Thiophene ring formation: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling reactions: The final step involves coupling the 1,3-dioxolane ring and the 3-methoxybenzoyl group to the thiophene ring. This can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 3-methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-methoxybenzyl alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Electronics: Due to its conjugated system, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: It can be incorporated into polymers to enhance their electronic properties.
Biology and Medicine:
Pharmaceuticals: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry:
Sensors: Its electronic properties make it suitable for use in chemical sensors and biosensors.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(3-methoxybenzoyl)thiophene would depend on its specific application. In pharmaceuticals, it may interact with enzymes or receptors, modulating their activity. In organic electronics, its conjugated system allows for efficient charge transport, which is crucial for its function in devices like LEDs and transistors.
Comparison with Similar Compounds
5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Similar structure but lacks the methoxy group, which may affect its electronic properties.
2-(3-methoxybenzoyl)thiophene: Lacks the 1,3-dioxolane ring, which may influence its stability and reactivity.
5-(1,3-Dioxolan-2-YL)thiophene:
Uniqueness: The presence of both the 1,3-dioxolane ring and the 3-methoxybenzoyl group in 5-(1,3-Dioxolan-2-YL)-2-(3-methoxybenzoyl)thiophene provides a unique combination of electronic and steric properties, making it a versatile compound for various applications in materials science, pharmaceuticals, and organic electronics.
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-17-11-4-2-3-10(9-11)14(16)12-5-6-13(20-12)15-18-7-8-19-15/h2-6,9,15H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPSMODGWNQMMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641920 | |
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-11-0 | |
Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](3-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898773-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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